Cas no 1394230-50-2 (Terpinolene-D6)

Terpinolene-D6 化学的及び物理的性質
名前と識別子
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- Terpinolene-D6
-
- インチ: 1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3
- InChIKey: MOYAFQVGZZPNRA-UHFFFAOYSA-N
- ほほえんだ: C(=C1CC=C(C)CC1)(C([H])([H])[H])C([H])([H])[H]
Terpinolene-D6 セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Terpinolene-D6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T116632-10mg |
Terpinolene-D6 |
1394230-50-2 | 10mg |
$1642.00 | 2023-05-17 | ||
TRC | T116632-1mg |
Terpinolene-D6 |
1394230-50-2 | 1mg |
$207.00 | 2023-05-17 | ||
TRC | T116632-5mg |
Terpinolene-D6 |
1394230-50-2 | 5mg |
$896.00 | 2023-05-17 | ||
TRC | T116632-25mg |
Terpinolene-D6 |
1394230-50-2 | 25mg |
$ 3000.00 | 2023-09-06 |
Terpinolene-D6 関連文献
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Michael Jeffrey Taylor,Anna Giela,Elizabeth Ann Sharp,Claire Catherine Senior,Devanshi Shashikant Vyas Anal. Methods 2019 11 1087
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Senyu Lin,Yanping Xian,Zhiqing Xun,Siyan Li,Xinjia Liu,Weifeng Du,Jinfeng Huang,Xindong Guo,Hao Dong RSC Adv. 2016 6 49011
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Sheng Yang,Mengxi Liao,Shijun Su,Sanglan Ding,Yiwen Li,Zhiwei Gan Environ. Sci.: Processes Impacts 2023 25 1407
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Zhi Hong,Jian-Jun Li,Guang Chen,Hua-Jiang Jiang,Xiao-Feng Yang,Heng Pan,Wei-Ke Su RSC Adv. 2016 6 13581
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Siyan Li,Xinjia Liu,Yilin Zhang,Senyu Lin,Jinfeng Huang,Xiuying Li,Xindong Guo,Yanping Xian,Hao Dong Anal. Methods 2016 8 5129
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Yves L. Janin RSC Med. Chem. 2024 15 81
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Bhuvaneshwari Manivannan,Gobi Nallathambi,Thiyagarajan Devasena Environ. Sci.: Processes Impacts 2022 24 2009
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Angela A. Salim,Mark S. Butler,Mark A. T. Blaskovich,Ian R. Henderson,Robert J. Capon Nat. Prod. Rep. 2023 40 1754
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Stephen W. C. Chung,Chi-Ho Lam Anal. Methods 2015 7 6764
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Agnese C. Pippione,Franco Dosio,Alex Ducime,Antonella Federico,Katia Martina,Stefano Sainas,Bente Fr?lund,Major Gooyit,Kim D. Janda,Donatella Boschi,Marco L. Lolli Med. Chem. Commun. 2015 6 1285
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Menthane monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Menthane monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Osbornia octodonta
- Natural Products and Extracts Plant Extracts Plant based Minthostachys andina
- Natural Products and Extracts Plant Extracts Plant based Ferulago trachycarpa
- Natural Products and Extracts Plant Extracts Plant based Echinophora chrysantha
- Natural Products and Extracts Plant Extracts Plant based Anisotome antipoda
Terpinolene-D6に関する追加情報
Terpinolene-D6 (CAS No. 1394230-50-2): A Comprehensive Overview
Terpinolene-D6, identified by the chemical compound code CAS No. 1394230-50-2, is a derivative of terpinolene, a naturally occurring monoterpene found in various plant essential oils. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The deuterated version, Terpinolene-D6, is particularly valuable in analytical chemistry and drug development, where isotope labeling enhances the precision of metabolic studies and mass spectrometry analyses.
The molecular structure of Terpinolene-D6 consists of a cyclohexane ring substituted with a methyl group and two isopropyl groups, along with a terminal (Z)-pentadienyl group. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Recent studies have highlighted its role in the development of novel synthetic pathways for complex natural products, demonstrating its utility beyond mere analytical applications.
In the realm of pharmaceutical research, Terpinolene-D6 has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its aromaticity and functional group diversity make it an attractive scaffold for designing compounds with specific pharmacological targets. For instance, researchers have investigated its derivatives as candidates for anti-inflammatory and antimicrobial agents. The deuterated form, Terpinolene-D6, facilitates the study of metabolic pathways by providing a labeled probe that can be tracked through complex biological systems.
One of the most compelling aspects of Terpinolene-D6 is its application in mass spectrometry-based metabolomics. The deuterated isotopes enhance the resolution and sensitivity of mass spectrometry experiments, allowing for more accurate quantification of metabolites in biological samples. This has significant implications for understanding disease mechanisms and developing targeted therapies. For example, studies have utilized Terpinolene-D6 to investigate metabolic alterations in cancer cells, providing insights into potential therapeutic interventions.
The synthesis of Terpinolene-D6 involves sophisticated organic reactions that highlight the compound's synthetic utility. Researchers have developed catalytic methods to introduce deuterium atoms selectively, enabling the production of high-purity labeled compounds. These advancements have not only improved the efficiency of synthetic processes but also expanded the toolkit available for drug discovery researchers. The ability to produce isotopically labeled analogs like Terpinolene-D6 underscores its importance in modern chemical biology.
Furthermore, Terpinolene-D6 has been studied for its potential role in sensory perception and olfaction. Its structural similarity to other terpenes known to influence scent profiles suggests that it may have applications in fragrance chemistry or as a modulator of olfactory receptors. While this area remains under exploration, preliminary findings are promising and warrant further investigation into its sensory properties.
The industrial relevance of Terpinolene-D6 extends to its use as a reference standard in quality control and regulatory compliance. Its well-characterized structure and isotopic purity make it an ideal candidate for validating analytical methods used in pharmaceutical manufacturing. By ensuring that Terpinolene-D6 meets stringent quality standards, regulatory agencies can have greater confidence in the safety and efficacy of drugs derived from related compounds.
Looking ahead, the future prospects for Terpinolene-D6 are exciting and multifaceted. Advances in synthetic chemistry may lead to more efficient routes for producing this compound, reducing costs and increasing accessibility for research applications. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists could uncover new therapeutic uses for Terpinolene-D6 and its derivatives. As our understanding of complex biological systems grows, compounds like Terpinolene-D6 will continue to play a pivotal role in advancing scientific knowledge.
In conclusion, Terpinolene-D6 (CAS No. 1394230-50-2) represents a significant advancement in both analytical chemistry and pharmaceutical research. Its unique structural features, coupled with its deuterated form's enhanced analytical capabilities, make it an invaluable tool for scientists studying complex biological systems. As research progresses, we can expect further revelations about its potential applications across multiple scientific disciplines.
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